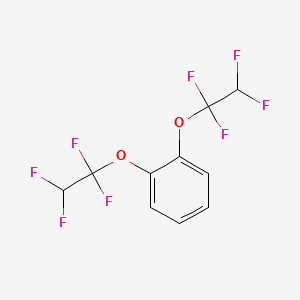

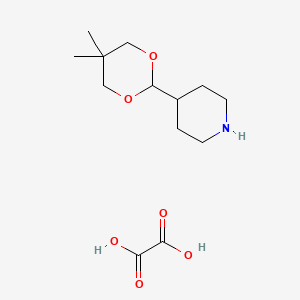

1,2-双(1,1,2,2-四氟乙氧基)苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzene derivatives with various substituents is a common theme in the provided papers. For instance, paper describes the synthesis of bisdonor/bisacceptor-functionalized tetrakis(phenylethynyl)benzenes and bis(dehydrobenzoannuleno)benzenes with electron-donating and electron-withdrawing groups. Similarly, paper outlines the synthesis of 1,2-bis(trimethylsilyl)benzenes through Diels-Alder and C-H activation reactions, which are key starting materials for further functionalization. Paper details the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene through aromatic nucleophilic substitution, which is a method that could potentially be applied to the synthesis of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene.

Molecular Structure Analysis

The molecular structure of benzene derivatives is significantly influenced by the substituents attached to the benzene ring. In paper , X-ray crystallography revealed large bond angles around phosphorus atoms in the synthesized compounds, indicating steric hindrance. This suggests that the introduction of bulky or electron-withdrawing groups, such as tetrafluoroethoxy, could similarly affect the molecular geometry of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene.

Chemical Reactions Analysis

The reactivity of benzene derivatives is largely dependent on the nature of the substituents. Paper discusses how the introduction of strong electron-withdrawing groups to 1,3-bis(benzimidazol-2-yl)benzene significantly increases its anionophoric activity. This implies that the presence of tetrafluoroethoxy groups in 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene could also enhance its reactivity in certain chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene derivatives are altered by the introduction of different substituents. For example, paper mentions that the introduction of fluoro acceptor groups results in optical properties similar to resonance acceptor analogues, which could be relevant for the optical properties of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene. Paper investigates the effects of different anions on the microscopic structures of ionic liquid-benzene mixtures, which could provide insights into the solvation and miscibility properties of benzene derivatives with various substituents.

科学研究应用

合成和功能化

- 1,2-双(三甲基硅基)苯是相关化合物,可用作合成苯亚炔前体、Lewis酸催化剂和发光剂的关键材料。功能化这些化合物的高效方法包括钴催化的Diels-Alder环加成反应和铱介导的C-H活化(Reus et al., 2012)。

结构分析和旋光异构化研究

- 对于1,2-双(五苯基苯基)苯的研究,这是一种结构类似的化合物,侧重于其合成、X射线结构测定和旋光异构化动力学。对其衍生物的动态核磁共振研究提供了关于旋光异构化所需激活能的见解(Nguyen et al., 2019)。

合成技术的进展

- 已开发了改进的合成1,2-双(三甲基硅基)苯类似于1,2-双(1,1,2,2-四氟乙氧基)苯的方法。这些方法具有诸如更温和的反应条件和避免致癌溶剂等优点(Lorbach et al., 2010)。

在发光材料中的应用

- 对于苯并[1,2:4,5]双(1,1,2,2-四异丙基二硅环丁烷)的研究表明其在发光材料中的实用性。该化合物在低温下显示出显著的磷光(Kyushin et al., 1998)。

聚合物合成

- 使用1,2-双(4-氨基苯氧基)苯的衍生物合成了芳香族聚酰胺。这些聚酰胺表现出溶解性、高拉伸强度和热稳定性等性质(Yang et al., 1996)。

光电特性

- 基于4-吡啶基乙炔基的选择性氟化衍生物,包括1,4-双(4'-吡啶基乙炔基)苯类化合物已合成并对其光电特性进行了表征。这些化合物是材料科学应用的潜在候选者(Fasina et al., 2004)。

安全和危害

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

属性

IUPAC Name |

1,2-bis(1,1,2,2-tetrafluoroethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F8O2/c11-7(12)9(15,16)19-5-3-1-2-4-6(5)20-10(17,18)8(13)14/h1-4,7-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMCPUUDTMKLGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(C(F)F)(F)F)OC(C(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382097 |

Source

|

| Record name | 1,2-bis(1,1,2,2-tetrafluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene | |

CAS RN |

4063-48-3 |

Source

|

| Record name | 1,2-bis(1,1,2,2-tetrafluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4063-48-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Thienylmethyl)amino]propanenitrile](/img/structure/B1333663.png)

![[1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol](/img/structure/B1333684.png)

![N-[(2,6-Dichloropyridin-4-yl)methyl]-N,N-dimethylamine hydrochloride](/img/structure/B1333690.png)